molecular formula C22H20N2O2 B5665459 N,N'-dibenzylisophthalamide

N,N'-dibenzylisophthalamide

Cat. No. B5665459
M. Wt: 344.4 g/mol
InChI Key: ANTGUVVFULXKBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-dibenzylisophthalamide and related compounds involves intricate chemical processes. A notable method involves the degradation of polyethylene terephthalate (PET) in the presence of benzyl alcohol and a zinc acetate catalyst, leading to the formation of dibenzyl terephthalate, which shares structural similarities with N,N'-dibenzylisophthalamide (Suwardi et al., 2010). Another method highlighted is the regioselective C-H activation in the synthesis of naphthobenzazepines from N-bromobenzylnaphthylamines, which underscores the complexity and specificity of reactions involved in synthesizing related compounds (Harayama et al., 2003).

Molecular Structure Analysis

The molecular structure of N,N'-dibenzylisophthalamide and derivatives has been extensively studied using X-ray crystallography and other spectroscopic methods. The crystal structure analysis of similar compounds, such as N-(dibenzylcarbamothioyl)-3-methylbutanamide, provides insights into the geometric configuration, showing significant intermolecular contacts that influence the crystal packing stabilization (Gumus et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of N,N'-dibenzylisophthalamide includes its interaction with various reagents and participation in complex reactions. For instance, the oxidative debenzylation of N-benzyl amides, which can be applied to similar structures, demonstrates the compound's potential in undergoing transformative chemical reactions to yield amides and carbonyl compounds (Moriyama et al., 2014).

Scientific Research Applications

properties

IUPAC Name

1-N,3-N-dibenzylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21(23-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)22(26)24-16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTGUVVFULXKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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